molecular formula C14H26N2O2 B1306522 1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid CAS No. 883546-29-0

1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid

Cat. No. B1306522
CAS RN: 883546-29-0
M. Wt: 254.37 g/mol
InChI Key: DZRSRWZRQUUFNV-UHFFFAOYSA-N
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Description

The compound "1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid" is a piperidine derivative, which is a class of organic compounds known for their presence in various pharmacologically active molecules. Piperidine carboxylic acids are of particular interest due to their potential as simplified oligosaccharide analogues and their ability to inhibit glycosidases, as explored in the combinatorial chemistry of piperidine-based carbohydrate mimics .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a related compound, was traditionally a six-stage process but has been simplified through a novel method involving the catalytic hydrogenation of pyrrolylpyridine . Although the specific synthesis of "1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using techniques such as single-crystal X-ray diffraction and computational calculations. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined, revealing an orthorhombic space group and a chair conformation of the piperidine ring with the carboxyl group in the equatorial position . These structural insights are crucial for understanding the chemical behavior and potential interactions of "1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid".

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The reactivity of 2,4-piperidinedione-3-carboxylic acid ester, for instance, has been studied, showing potential in the synthesis of compounds with pharmacological interest . The elimination kinetics of related compounds, such as ethyl piperidine-3-carboxylate, have also been investigated, providing insights into their stability and decomposition pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study of 4-carboxypiperidinium chloride revealed specific hydrogen bonding patterns and electrostatic interactions within the crystal structure . Additionally, the spectroscopic studies of piperidine-4-carboxylic acid complexes have provided detailed interpretations of their vibrational spectra, which are indicative of their physical and chemical properties .

Scientific Research Applications

  • Synthesis and Antibacterial Evaluation : A study by Aziz‐ur‐Rehman et al. (2017) highlights the synthesis of certain derivatives of piperidine, including 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine. These compounds were structurally elucidated and evaluated for their antibacterial properties, showing valuable results (Aziz‐ur‐Rehman et al., 2017).

  • Combinatorial Chemistry in Oligosaccharide Mimics : Elisabeth Byrgesen et al. (1997) conducted research on piperidine carboxylic acids, including 4-hydroxypiperidine-3-carboxylic acid. This study involved coupling these acids in solid-phase synthesis to form simplified oligosaccharide analogues, employing a split-and-mix synthesis approach to create small combinatorial libraries. These libraries were then screened as inhibitors of glycosidases (Byrgesen et al., 1997).

  • Chemical Synthesis and Reactivity Studies : Research by Yan and Khoo (2005) focused on the formation of an adduct between 3-(piperidin-1-yl)propionic acid and triphenyltin chloride. This study explored the molecular structure and reactivity of the resultant compound, providing insight into the chemical properties of piperidine derivatives (Yan & Khoo, 2005).

  • Gas-Phase Elimination Kinetics : A study by Monsalve et al. (2006) investigated the gas-phase elimination kinetics of ethyl piperidine-3-carboxylate and related compounds. This research provided valuable data on the chemical behavior of these compounds under varying temperature and pressure conditions, contributing to our understanding of their stability and reactivity (Monsalve et al., 2006).

  • Synthesis of Novel Piperidine Derivatives : The work by Ibenmoussa et al. (1998) involved the synthesis and structural determination of piperidinedione derivatives, including 1-benzyl-2,4-piperidinedione-3-carboxylic acid. These compounds have been explored for their potential in synthesizing natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).

Future Directions

The future directions in the field of piperidine derivatives involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

1-(1-propylpiperidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-2-7-15-9-5-13(6-10-15)16-8-3-4-12(11-16)14(17)18/h12-13H,2-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRSRWZRQUUFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248902
Record name 1′-Propyl[1,4′-bipiperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid

CAS RN

883546-29-0
Record name 1′-Propyl[1,4′-bipiperidine]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Propyl[1,4′-bipiperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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